Azathramycin

Antibacterial Gram-negative MIC

Azathramycin (CAS 76801-85-9) is a 15-membered azalide with enhanced acid stability and a shifted antibacterial spectrum versus erythromycin. It uniquely serves as a CYP3A4 inhibitor probe, a key intermediate in macrolide SAR, and an EP-recognized reference standard for Azithromycin Impurity A. Its non-fungibility with generic macrolides ensures assay specificity in Gram-negative MIC panels (e.g., E. coli, P. aeruginosa) and drug metabolism studies. Procure this ≥98% pure (HPLC), white solid to guarantee reproducible pharmacology and regulatory compliance.

Molecular Formula C37H70N2O12
Molecular Weight 735.0 g/mol
CAS No. 76801-85-9
Cat. No. B193690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzathramycin
CAS76801-85-9
Synonyms9-Deoxo-9a-aza-9a-homo Erythromycin A;  Azaerythromycin A;  10-dihydro-10-deoxo-11-azaerythromycin A;  Desmethylazythromicin;  Desmethyl Azithromycin
Molecular FormulaC37H70N2O12
Molecular Weight735.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
InChIKeyHRKNNHYKWGYTEN-HOQMJRDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Azathramycin (CAS 76801-85-9) for Research: A Macrolide Antibiotic with Distinct Gram-Negative Activity Profile and Azalide Core for Procurement Evaluation


Azathramycin (CAS 76801-85-9), also known as Azaerythromycin A or Desmethyl Azithromycin, is a semi-synthetic macrolide antibiotic derived from erythromycin [1]. It is structurally characterized as a 15-membered azalide, a subclass of macrolides that incorporate a nitrogen atom into the aglycone ring [1]. This structural modification confers acid stability and influences antibacterial spectrum [2]. Azathramycin is frequently used as a research tool and analytical standard, with applications in antibacterial studies, metabolism inhibition (CYP3A4), and as an intermediate in the synthesis of related macrolides [3][4]. Its molecular weight is 734.96 g/mol, and it is typically supplied as a white solid with a purity ≥98%, soluble in DMSO and ethanol but insoluble in water [3][5].

Why Azathramycin (CAS 76801-85-9) Cannot Be Substituted with Standard Macrolides in Research and Development Pipelines


Generic substitution of macrolide antibiotics is fraught with risk due to divergent physicochemical properties and antimicrobial spectra [1]. Azathramycin, as a specific azalide intermediate, exhibits a distinct antibacterial profile compared to its parent erythromycin and even its close analog azithromycin [2][3]. While erythromycin is acid-labile and primarily active against Gram-positive bacteria, Azathramycin demonstrates enhanced acid stability and a shifted spectrum that includes improved activity against certain Gram-negative pathogens [1]. Furthermore, its potential as a CYP3A4 inhibitor and its specific role as a synthetic intermediate or analytical reference standard make it non-fungible with other macrolides in research settings [4][5]. Procurement of a generic macrolide would invalidate assay specificity and confound experimental outcomes where the exact structural and functional profile of Azathramycin is required.

Quantitative Differentiation of Azathramycin (CAS 76801-85-9) Against Closest Analogs: An Evidence-Based Procurement Guide


Shifted Antibacterial Spectrum: Reduced Gram-Positive Activity, Enhanced Gram-Negative Profile Compared to Erythromycin A

Azathramycin (compound 5) exhibits a fundamentally different antibacterial spectrum compared to its progenitor, erythromycin A. Against erythromycin-sensitive Staphylococcus aureus strains, Azathramycin is demonstrably less potent. For example, MIC values against S. aureus 209P JC-1 are reported as 0.2 μg/mL for Azathramycin and 0.05 μg/mL for erythromycin A, representing a 4-fold reduction in activity [1]. However, this reduced Gram-positive potency is offset by advantageous activity against certain Gram-negative test organisms. The compound demonstrates measurable inhibition of Escherichia coli (MIC = 50 μg/mL) and Pseudomonas aeruginosa (MIC = 50-200 μg/mL), where erythromycin A is largely inactive [1][2].

Antibacterial Gram-negative MIC Spectrum shift

Enhanced Acid Stability: A Core Azalide Advantage Over Acid-Labile Erythromycin

The incorporation of a nitrogen atom into the macrolide ring, a hallmark of the azalide subclass, confers significant acid stability compared to the classic 14-membered macrolide erythromycin. While specific quantitative degradation half-life data for Azathramycin under acidic conditions is not reported, the azalide scaffold is known to prevent the acid-catalyzed internal ketalization that inactivates erythromycin, leading to an oral bioavailability of approximately 37% for the related azalide azithromycin [1]. In contrast, erythromycin is rapidly degraded in gastric acid and must be administered as enteric-coated formulations or prodrug esters. This class-level property translates directly to research utility, where Azathramycin can be used in acidic media without significant loss of activity [2].

Acid stability Azalide Oral bioavailability Degradation

CYP3A4 Inhibition: A Defined Off-Target Activity for Metabolism and Drug Interaction Studies

Azathramycin is explicitly characterized and marketed as a CYP3A4 inhibitor, a property not uniformly shared by all macrolides to the same degree. While erythromycin and clarithromycin are known mechanism-based inhibitors of CYP3A4, azithromycin exhibits minimal interaction [1]. Azathramycin's designation as a CYP3A4 inhibitor suggests it may retain this property, making it a valuable tool for studies on drug metabolism and cytochrome P450-mediated interactions [2]. This contrasts with azithromycin, which is often selected specifically to avoid such interactions. For researchers investigating metabolic pathways, this inhibitor activity is a defined, desirable characteristic.

CYP3A4 Cytochrome P450 Metabolism Drug interaction

Defined Purity and Solubility for Reproducible In Vitro Experimentation

Azathramycin is supplied with a specified purity of ≥98% and defined solubility parameters: 50 mg/mL in DMSO, 99 mg/mL in ethanol, and insoluble in water [1]. This level of characterization is essential for reproducible in vitro research. In contrast, many generic macrolide preparations are formulated for clinical use and may contain excipients or variable purity levels that confound experimental results. The lyophilized powder form ensures long-term stability (up to 3 years at -20°C) [2].

Purity Solubility DMSO Research grade

Validated Research Applications for Azathramycin (CAS 76801-85-9) Stemming from Its Quantitative Differentiation


Antibacterial Susceptibility Testing with a Focus on Gram-Negative Pathogens

Utilize Azathramycin in MIC assays against Gram-negative bacteria such as E. coli and P. aeruginosa, where its activity (MICs of 50-200 μg/mL) contrasts with the inactivity of erythromycin. This allows for the evaluation of macrolide-class activity in organisms typically resistant to standard 14-membered macrolides [1].

Cytochrome P450 (CYP3A4) Inhibition Studies in Drug Metabolism Research

Employ Azathramycin as a tool compound to investigate CYP3A4-mediated metabolism and potential drug-drug interactions. Its classification as a CYP3A4 inhibitor distinguishes it from azithromycin and makes it suitable for positive control or mechanistic studies [2].

Analytical Reference Standard for Azithromycin-Related Impurities

Use Azathramycin as an analytical standard to identify and quantify the desmethyl azithromycin impurity (Azithromycin EP Impurity A) in pharmaceutical preparations of azithromycin, ensuring compliance with pharmacopoeial specifications [3].

Structure-Activity Relationship (SAR) Studies of Macrolide Antibiotics

Incorporate Azathramycin as a key intermediate or comparator in SAR programs aimed at developing novel macrolides with improved Gram-negative activity or altered metabolic profiles. Its ring-expanded azalide core provides a distinct scaffold for derivatization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azathramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.